Cas no 478063-53-5 (4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide)

4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide is a sulfonamide derivative featuring a 4-methyl-1,2,3-thiadiazole moiety linked via a thioether bridge. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactivity of both the sulfonamide and thiadiazole functional groups. The chloro-substituted benzene ring enhances electrophilic character, while the thiadiazole component contributes to heterocyclic stability and bioactivity. Its structural design allows for further functionalization, making it valuable in the development of sulfonamide-based therapeutics or crop protection agents. The compound's well-defined molecular architecture ensures consistent reactivity, supporting its use in targeted synthetic applications.
4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide structure
478063-53-5 structure
商品名:4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide
CAS番号:478063-53-5
MF:
メガワット:
CID:4653452

4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide

4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C158365-50mg
4-Chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide
478063-53-5
50mg
$ 380.00 2022-06-06
A2B Chem LLC
AI79692-5mg
4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzene-1-sulfonamide
478063-53-5 >90%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI79692-1g
4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzene-1-sulfonamide
478063-53-5 >90%
1g
$1295.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626728-10mg
4-Chloro-N-(2-((4-methyl-1,2,3-thiadiazol-5-yl)thio)ethyl)benzenesulfonamide
478063-53-5 98%
10mg
¥809.00 2024-05-12
A2B Chem LLC
AI79692-500mg
4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzene-1-sulfonamide
478063-53-5 >90%
500mg
$720.00 2024-04-19
A2B Chem LLC
AI79692-10mg
4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzene-1-sulfonamide
478063-53-5 >90%
10mg
$240.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626728-5mg
4-Chloro-N-(2-((4-methyl-1,2,3-thiadiazol-5-yl)thio)ethyl)benzenesulfonamide
478063-53-5 98%
5mg
¥537.00 2024-05-12
TRC
C158365-25mg
4-Chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide
478063-53-5
25mg
$ 230.00 2022-06-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00895304-1g
4-Chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzene-1-sulfonamide
478063-53-5 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI79692-1mg
4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzene-1-sulfonamide
478063-53-5 >90%
1mg
$201.00 2024-04-19

4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide 関連文献

4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamideに関する追加情報

4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide: A Comprehensive Overview

The compound with CAS No 478063-53-5, known as 4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a benzenesulfonamide core and a sulfanyl ethyl group substituted with a 4-methyl-1,2,3-thiadiazole ring. The presence of these functional groups endows the molecule with diverse chemical properties and potential applications.

Recent studies have highlighted the importance of sulfonamides in drug discovery, particularly due to their ability to act as inhibitors of various enzymes and receptors. The benzenesulfonamide moiety in this compound is known to exhibit strong binding affinities towards certain biological targets, making it a valuable component in the development of therapeutic agents. Additionally, the sulfanyl ethyl group introduces flexibility and hydrophobicity to the molecule, which can enhance its pharmacokinetic properties such as absorption and bioavailability.

The 4-methyl-1,2,3-thiadiazole ring is another critical feature of this compound. Thiadiazoles are heterocyclic compounds that are widely used in pharmaceuticals due to their ability to modulate biological activities such as anti-inflammatory, antimicrobial, and antitumor effects. The methyl substitution at position 4 further enhances the stability and reactivity of the thiadiazole ring, making it a versatile building block for advanced chemical synthesis.

From a synthetic perspective, the preparation of 4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide involves a series of carefully optimized reactions. These include nucleophilic substitutions, coupling reactions, and cyclization processes. Researchers have recently explored novel methodologies to improve the yield and purity of this compound by employing environmentally friendly catalysts and solvent systems.

In terms of applications, this compound has shown promise in several areas. For instance, it has been investigated as a potential lead molecule for the development of enzyme inhibitors, particularly targeting kinases involved in cancer progression. Furthermore, its unique electronic properties make it a candidate for use in advanced materials such as semiconductors and sensors.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding modes with various biological targets and have guided further optimization efforts. For example, modifications to the chlorine substituent on the benzene ring have been shown to significantly influence the compound's selectivity and potency.

The integration of experimental and computational approaches has also facilitated a deeper understanding of the compound's photophysical properties. This has opened up new avenues for its application in optoelectronic devices where precise control over light absorption and emission is crucial.

In conclusion, 4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide (CAS No 478063-53-5) represents a multifaceted molecule with immense potential across diverse scientific domains. Its intricate structure and versatile functional groups make it an ideal candidate for both fundamental research and practical applications. As ongoing studies continue to unravel its full spectrum of properties and uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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